molecular formula C17H23N3O2 B2958889 N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide CAS No. 2034194-72-2

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide

Cat. No. B2958889
CAS RN: 2034194-72-2
M. Wt: 301.39
InChI Key: YWNZVMABRWAOMC-NJIVVBIYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a small molecule inhibitor that has been studied for its ability to inhibit various biological pathways and targets.

Scientific Research Applications

Enaminones and Pyrimidine Derivatives in Antitumor and Antimicrobial Activities

Enaminones and their pyrimidine derivatives have been synthesized and investigated for their potential antitumor and antimicrobial activities. Novel N-arylpyrazole-containing enaminones were key intermediates in creating substituted pyridine and pyrazole derivatives, showing inhibition effects against human breast and liver carcinoma cell lines comparable to standard treatments. This research suggests that derivatives of pyrimidine, like N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide, could be explored for similar antitumor and antimicrobial applications (Riyadh, 2011).

Fluorescence Binding and Biological Interactions

The interactions of certain p-hydroxycinnamic acid amides, which include pyrimidine derivatives, with bovine serum albumin (BSA) were investigated through fluorescence and UV–vis spectral studies. This research provides insight into how pyrimidine derivatives can interact with biological molecules, indicating potential biomedical applications, including drug delivery systems or probes for studying protein interactions (Meng et al., 2012).

Anticancer and Anti-5-lipoxygenase Agents

Pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds, by inhibiting 5-lipoxygenase, an enzyme involved in inflammation and cancer, show potential for treating diseases associated with these processes. This suggests that structurally related compounds, including this compound, could be beneficial in developing new therapeutic agents (Rahmouni et al., 2016).

Chemical Transformations and Predictive Studies

The use of tandem mass spectrometry to predict chemical transformations of pyrimidinyloxy-N-arylbenzyl amine derivatives in solution opens up new possibilities for understanding and predicting the behavior of similar compounds under various conditions. This research highlights the potential of using advanced analytical techniques to explore the chemical properties and reactivity of compounds like this compound, aiding in the design of novel chemical entities with desired properties (Wang et al., 2006).

properties

IUPAC Name

N-(4-pyrimidin-2-yloxycyclohexyl)cyclohex-3-ene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c21-16(13-5-2-1-3-6-13)20-14-7-9-15(10-8-14)22-17-18-11-4-12-19-17/h1-2,4,11-15H,3,5-10H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNZVMABRWAOMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NC2CCC(CC2)OC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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